Anticancer agent 142 mechanism of action
Anticancer agent 142 mechanism of action
An in-depth analysis of "Anticancer agent 142" reveals that this designation is most prominently associated with BNT142 , a pioneering mRNA-based therapy encoding a bispecific antibody. While the numerical identifier "142" has appeared in other contexts within oncology, such as clinical trial identifiers (e.g., CheckMate 142), BNT142 represents a distinct therapeutic agent with a well-defined mechanism of action. This guide will focus on the core technical aspects of BNT142, including its mechanism, experimental validation, and clinical findings, to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: BNT142
BNT142 is a novel investigational therapeutic that leverages lipid nanoparticle (LNP) technology to deliver messenger RNA (mRNA) encoding a bispecific antibody, RiboMab02.1. This innovative approach allows for the in vivo production of the therapeutic antibody, primarily by liver cells, following intravenous administration.[1][2][3]
The core mechanism of BNT142 revolves around the dual-targeting capability of the encoded bispecific antibody. This antibody is engineered to simultaneously bind to two distinct antigens:
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Claudin 6 (CLDN6): An oncofetal cell surface protein that is typically silenced in normal adult tissues but becomes aberrantly reactivated in a variety of solid tumors, including ovarian, testicular, and non-small cell lung cancer.[1][4] The expression of CLDN6 on cancer cells makes it a highly specific target for anticancer therapies.
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CD3: A component of the T-cell receptor complex present on the surface of T-cells.
By crosslinking a T-cell with a CLDN6-expressing tumor cell, the bispecific antibody effectively forms a synapse that triggers T-cell activation, proliferation, and subsequent cytotoxic T-lymphocyte (CTL)-mediated lysis of the cancer cell.[1][5] This process redirects the patient's own immune system to recognize and eliminate malignant cells.
Signaling Pathway
The signaling cascade initiated by BNT142-encoded bispecific antibody engagement is a cornerstone of its antitumor activity. The binding of the CD3 arm of the bispecific antibody to the T-cell receptor complex, in spatial proximity to a CLDN6-positive tumor cell, initiates a downstream signaling cascade within the T-cell. This leads to the activation of key transcription factors, culminating in the production of cytotoxic granules (containing perforin and granzymes) and pro-inflammatory cytokines, which collectively mediate tumor cell death.
Quantitative Data Summary
The clinical and preclinical evaluation of BNT142 has generated key quantitative data, which are summarized below.
Preclinical Efficacy of BNT142
| Parameter | Model | Dosage Range | Outcome | Citation |
| Tumor Growth | CLDN6-positive subcutaneous human xenograft mice | 0.1 - 1 µg (weekly injections) | Elimination of tumors and increased survival | [6] |
| T-cell Infiltration | CLDN6-positive tumor-bearing mice | Not Specified | Increased influx of T-cells into the tumor microenvironment | [6] |
Clinical Trial Data (BNT142-01)
| Parameter | Patient Population | Value | Citation |
| Total Enrolled Patients | CLDN6-positive advanced solid tumors | 65 | [1][2] |
| Median Age | 57 years (range 18-79) | [1][2] | |
| Prior Lines of Therapy | 71% had ≥4 prior lines | [1][2] | |
| Overall Disease Control Rate (DCR) | All tumor types | 58% | [2] |
| DCR in Ovarian Cancer | Ovarian Cancer Patients | 75% | [1][2] |
| Partial Responses (RECIST 1.1) | Ovarian Cancer Patients | 7 | [2] |
| Treatment-Related Adverse Events (TRAEs) | All patients | 63% (mostly mild to moderate) | [2] |
| Grade ≥3 TRAEs | All patients | 23% | [2] |
Experimental Protocols
The following outlines the methodology for the first-in-human Phase I/II trial of BNT142 (BNT142-01).
Trial Design: A Phase I/II, open-label, multicenter, dose-escalation trial with expansion cohorts.[1][2][7][8]
Patient Population: Patients with CLDN6-positive (defined as ≥10% of cells with at least weak membrane positivity) advanced solid tumors who have progressed on or are intolerant to standard therapies.[1][2]
Treatment Regimen:
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Treatment cycles of 21 days.[7]
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Dose escalation was performed across seven dose levels in Part 1 to determine the recommended Phase II dose (RP2D).[1][2]
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Premedication (e.g., antipyretics, antihistamines, fluids) was administered at the investigator's discretion.[1][2]
Endpoints:
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Primary: Safety, tolerability, and determination of the RP2D.[1][2]
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Secondary/Exploratory: Pharmacokinetics, pharmacodynamics, and preliminary efficacy assessed by RECIST v1.1.[1][2]
Experimental Workflow
The clinical evaluation of BNT142 follows a structured workflow from patient screening to long-term follow-up.
Concluding Remarks
BNT142 represents a significant advancement in the field of oncology, demonstrating the potential of mRNA technology to enable the in vivo production of complex therapeutic proteins such as bispecific antibodies. The mechanism of action, which leverages the specificity of CLDN6 as a tumor antigen and the potent cytotoxic activity of T-cells, offers a promising new therapeutic modality for patients with advanced solid tumors. The ongoing clinical development of BNT142 will further elucidate its safety and efficacy profile and its potential role in the future of cancer immunotherapy.
References
- 1. oncodaily.com [oncodaily.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Experimental Therapies for Rare and Advanced Cancers: Tracking Innovations from ASCO 2025 - PHM [privatehealth.com]
- 4. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Preclinical efficacy and pharmacokinetics of an RNA-encoded T cell-engaging bispecific antibody targeting human claudin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
